molecular formula C14H23N3O4 B1522210 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne CAS No. 312760-07-9

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne

Cat. No. B1522210
M. Wt: 297.35 g/mol
InChI Key: KAWJOFVUDUOOPJ-UHFFFAOYSA-N
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Description

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a research chemical with the CAS number 312760-07-9 . It has the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields.


Molecular Structure Analysis

The molecular structure of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne can be represented by the SMILES string: CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a solid at 20°C . It has a molecular weight of 297.35 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • An optimized synthesis method for 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine, a related compound to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has been developed. This methodology is scalable and high-yielding, indicating potential applications in synthesizing similar compounds (Hickey et al., 2012).

Coordination Chemistry

  • Research into bis(guanidine) ligands, which includes structures similar to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has led to the development of novel bis(guanidine)copper(i) compounds. These compounds are part of biomimetic coordination chemistry, indicating potential applications in mimicking biological systems and processes (Herres‐Pawlis et al., 2005).

Organic Synthesis

  • Chiral bis(guanidino)iminophosphorane, a compound structurally related to 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne, has been used to catalyze enantioselective addition reactions, demonstrating its utility in creating optically active compounds for organic synthesis (Kondoh et al., 2015).

Guanidine Formation

  • A method involving N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride provides an efficient approach for bis-Boc protected guanidine formation. This process could be applicable to compounds like 3-[2,3-bis(tert-butoxycarbonyl)guanidino]propyne (Kim & Qian, 1993).

properties

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJOFVUDUOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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